2-fluoro-3,7-dihydropurin-6-one

Description

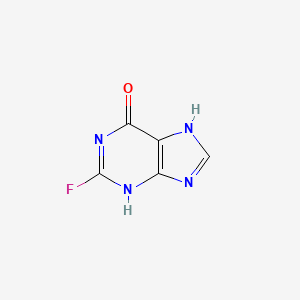

2-Fluoro-3,7-dihydropurin-6-one is a fluorinated purine derivative characterized by a fluorine atom at the C2 position and a ketone group at C6 within a dihydropurine scaffold. Fluorination at C2 likely enhances electronegativity and metabolic stability compared to non-halogenated analogs, a feature critical in medicinal chemistry for optimizing drug-like properties .

Properties

IUPAC Name |

2-fluoro-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHFUVWHVNGBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=O)N=C(N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3,7-dihydropurin-6-one involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically involve:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or can be synthesized through standard laboratory procedures.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to optimize the formation of the desired product.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Reactants: Large quantities of reactants are used to produce significant amounts of the compound.

Optimized Conditions: Industrial processes are optimized for maximum yield and minimal waste, often involving continuous monitoring and adjustment of reaction parameters.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3,7-dihydropurin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in alcoholic or aqueous solutions.

Substitution: Halogens or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products

Scientific Research Applications

2-fluoro-3,7-dihydropurin-6-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-fluoro-3,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Receptors: this compound binds to specific receptors on the surface of cells, triggering a cascade of biochemical reactions.

Modulating Enzymes: The compound can inhibit or activate enzymes, altering the rates of metabolic processes.

Pathway Involvement: this compound is involved in various signaling pathways, influencing cellular functions and responses.

Comparison with Similar Compounds

Halogenated Analogs

- 2-Bromo-3,7-dihydropurin-6-one (): Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance reactivity in cross-coupling reactions. Its high melting point (>350°C) suggests strong intermolecular forces, useful in solid-phase synthesis .

- Hypothetical Fluorinated Analog : Fluorine’s electronegativity could improve solubility in polar solvents and resistance to oxidative metabolism, making it advantageous in drug design .

Amino-Substituted Analogs

- 2-Amino-3,7-dihydropurin-6-one (): The amino group at C2 enables hydrogen bonding, mimicking natural purines like guanine. This property is exploited in nucleoside analogs for targeting viral polymerases .

- 2,8-Diamino-3,7-dihydropurin-6-one (): Dual amino groups may increase binding affinity to nucleic acids, though steric hindrance could limit bioavailability .

Alkyl- and Alkylamino-Substituted Analogs

- 2-Amino-7-methyl-1,7-dihydropurin-6-one (): Methylation at N7 reduces ring flexibility, which might stabilize interactions with enzyme active sites .

Research Implications

- Drug Design: Fluorination at C2 could mitigate rapid clearance seen in non-halogenated purines, as observed in flurbiprofen metabolites ().

- Synthetic Challenges : Introducing fluorine into the purine scaffold may require specialized reagents (e.g., hydrofluoric acid derivatives), as seen in fructose fluorination methods ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.